REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])(=[O:4])[CH:2]=[CH2:3].[CH2:24]([O:28][C:29](=[O:32])[CH:30]=[CH2:31])[CH2:25][CH2:26][CH3:27].[C:33]([O:37]CCO)(=[O:36])[CH:34]=[CH2:35].CC(N=NC(C#N)(C)C)(C#N)C>C(OCC)(=O)C.C1(C)C=CC=CC=1>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])(=[O:4])[CH:2]=[CH2:3].[C:29]([O:28][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:32])[CH:30]=[CH2:31].[OH:4][C:34](=[CH2:35])[C:33]([O-:37])=[O:36]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L flask equipped with a stirrer, a nitrogen introducing tube
|
Type
|
CUSTOM
|
Details
|
subjected to polymerization reaction in a stream of nitrogen at 70° C. for 12 hr
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)[O-])=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |